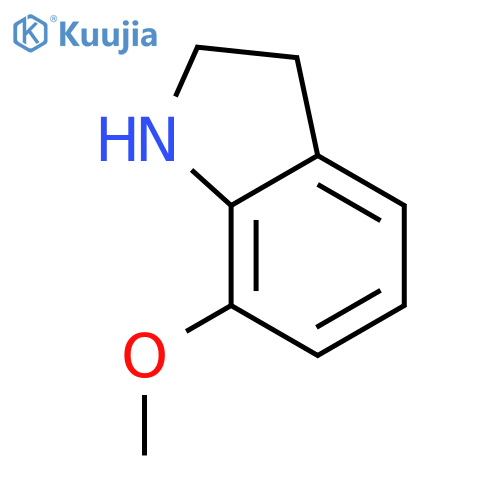Cas no 334986-99-1 (7-Methoxyindoline)

7-Methoxyindoline structure
商品名:7-Methoxyindoline
7-Methoxyindoline 化学的及び物理的性質
名前と識別子
-
- 7-Methoxyindoline
- 1H-Indole,2,3-dihydro-7-methoxy-
- 7-METHOXY-2,3-DIHYDRO-1H-INDOLE
- 1H-Indole,2,3-dihydro-7-methoxy
- 7-Methoxy-2,3-dihydroindole
- 7-Methoxy-indolin
- DTXSID80564695
- (4-METHYLSULFANYL-PHENYL)-PHOSPHONICACID
- Q-102602
- SY235533
- 334986-99-1
- SB36663
- EN300-1145509
- QLVATPFLTCNUBR-UHFFFAOYSA-N
- BS-16888
- MFCD07371620
- BB 0261085
- 7-methoxy-2,3-dihydro-1H-indole, AldrichCPR
- Y14696
- A1-06529
- AKOS002433817
- FT-0692963
- CS-0085466
- SCHEMBL4795981
- DB-068836
-
- MDL: MFCD07371620
- インチ: InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
- InChIKey: QLVATPFLTCNUBR-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1NCC2
計算された属性
- せいみつぶんしりょう: 149.08400
- どういたいしつりょう: 149.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 21.26000
- LogP: 1.80120
7-Methoxyindoline セキュリティ情報
7-Methoxyindoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methoxyindoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146977-250mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 250mg |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D968709-100mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | D968709-1g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 1g |
$365 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-5g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 98% | 5g |
¥10492.73 | 2025-01-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56375-5g |
7-Methoxyindoline |
334986-99-1 | 96% | 5g |
¥3108.0 | 2024-07-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-5g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 98% | 5g |
10176.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0113-500mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 98% | 500mg |
1780.89CNY | 2021-05-08 | |
| TRC | M269853-100mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM146977-1g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235533-1g |
7-Methoxyindoline |
334986-99-1 | ≥95% | 1g |
¥3750.00 | 2024-07-09 |
7-Methoxyindoline 関連文献
-
1. Index of subjects, 1957
-
R. R. Hunt,R. L. Rickard J. Chem. Soc. C 1966 344
-
3. 220. The constitution of aspidospermine. Part II. Ultraviolet absorption of the Bz-methoxy-tetra- and -hexa-hydrocarbazolesJ. R. Chalmers,H. T. Openshaw,G. F. Smith J. Chem. Soc. 1957 1115
334986-99-1 (7-Methoxyindoline) 関連製品
- 191730-78-6(7-(benzyloxy)-2,3-dihydro-1H-indole)
- 4770-38-1(Indolin-7-ol)
- 21857-45-4(5-Methoxy-2,3-dihydro-1H-indole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:334986-99-1)7-Methoxyindoline

清らかである:99%/99%/99%/99%/99%
はかる:250mg/1g/5g/10g/25g
価格 ($):183.0/371.0/489.0/587.0/1268.0